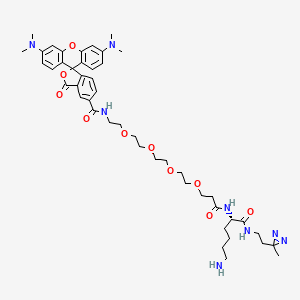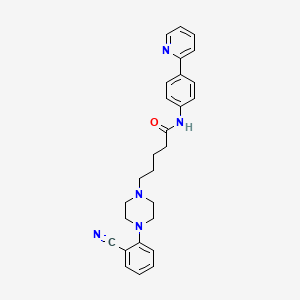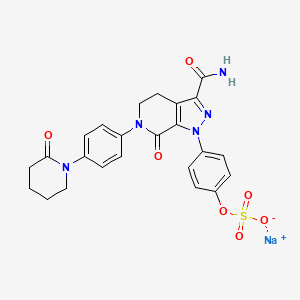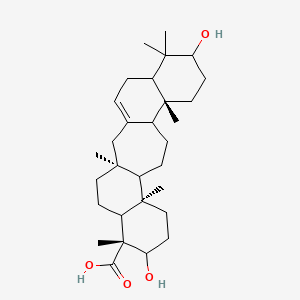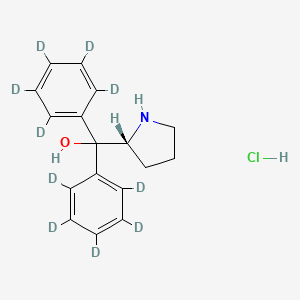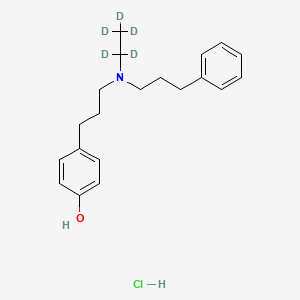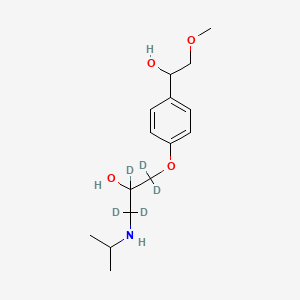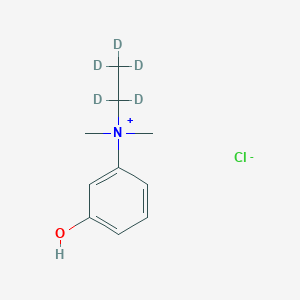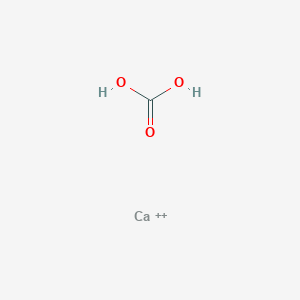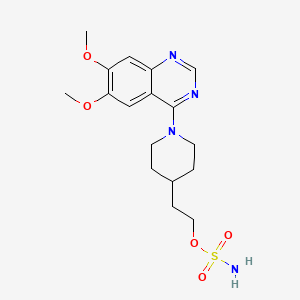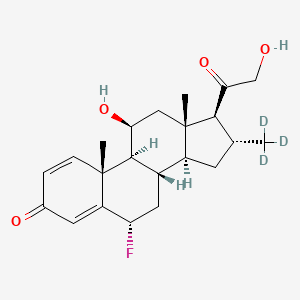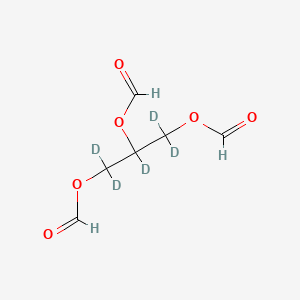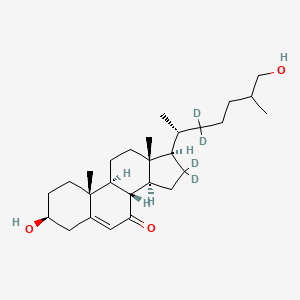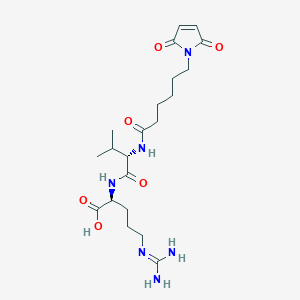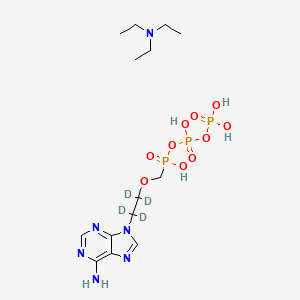
Adefovir-d4 diphosphate (triethylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adefovir-d4 diphosphate (triethylamine) is a biochemical compound used primarily in proteomics research. It is a labeled salt of Adefovir diphosphate, which is a metabolite of Adefovir. The compound has a molecular formula of C8H10D4N5O10P3•xC6H15N and a molecular weight of 437.17 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adefovir-d4 diphosphate (triethylamine) involves the reaction of Adefovir with deuterium-labeled reagents to introduce deuterium atoms into the molecule. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The product is then purified using techniques such as chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of Adefovir-d4 diphosphate (triethylamine) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the purification steps are scaled up to handle larger quantities of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Adefovir-d4 diphosphate (triethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield reduced forms of the compound.
Applications De Recherche Scientifique
Adefovir-d4 diphosphate (triethylamine) is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in the development of antiviral drugs, particularly for the treatment of hepatitis B.
Industry: The compound is used in the production of labeled compounds for various industrial applications
Mécanisme D'action
Adefovir-d4 diphosphate (triethylamine) exerts its effects by inhibiting viral DNA polymerase and reverse transcriptase enzymes. The compound is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include the viral DNA polymerase and reverse transcriptase enzymes, and the pathways involved are related to DNA synthesis and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adefovir diphosphate: The unlabeled form of Adefovir-d4 diphosphate.
Adefovir dipivoxil: An orally-administered prodrug of Adefovir used in the treatment of hepatitis B.
Tenofovir diphosphate: Another nucleotide analog used in the treatment of viral infections
Uniqueness
Adefovir-d4 diphosphate (triethylamine) is unique due to the presence of deuterium atoms, which makes it useful in metabolic studies and as a reference standard in analytical chemistry. The deuterium labeling allows for the study of metabolic pathways and reaction mechanisms with greater precision .
Propriétés
Formule moléculaire |
C14H29N6O10P3 |
|---|---|
Poids moléculaire |
538.36 g/mol |
Nom IUPAC |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
Clé InChI |
CMMZUURGSBCDLQ-PBCJVBLFSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N1C=NC2=C(N=CN=C21)N.CCN(CC)CC |
SMILES canonique |
CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


